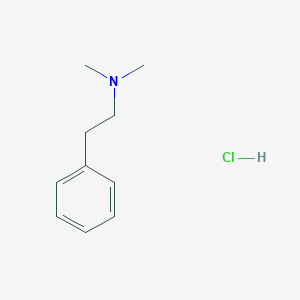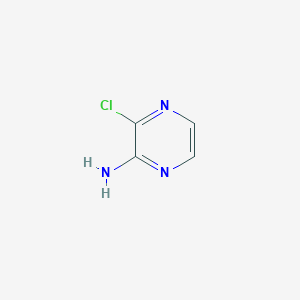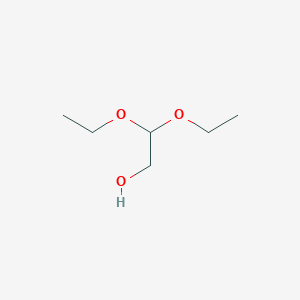![molecular formula C7H8O3 B041619 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 24363-23-3](/img/structure/B41619.png)
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
概要
説明
7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: is a bicyclic compound with the molecular formula C7H8O3 and a molecular weight of 140.14 g/mol . This compound is characterized by its unique structure, which includes an oxabicycloheptane ring system. It is primarily used in research settings and has various applications in chemistry and biology .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid typically involves the Diels-Alder reaction of furans with olefinic or acetylenic dienophiles . This method is favored due to its efficiency in producing the desired bicyclic structure. The reaction conditions often include the use of a solvent such as chloroform and a catalyst to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the Diels-Alder reaction remains a cornerstone in its synthesis. The scalability of this reaction makes it suitable for industrial applications, provided that the reaction conditions are optimized for large-scale production .
化学反応の分析
Types of Reactions: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the carboxylic acid group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of esters or amides.
科学的研究の応用
Chemistry: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions .
Biology: In biological research, this compound is used to study enzyme interactions and protein binding due to its stable bicyclic structure .
Medicine: While not directly used as a therapeutic agent, derivatives of this compound are investigated for their potential medicinal properties, including anti-inflammatory and anticancer activities .
Industry: The compound is used in the development of new materials, including polymers and resins, due to its reactive carboxylic acid group .
作用機序
The mechanism of action of 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The oxabicycloheptane ring system can inhibit protein phosphatases, which are enzymes involved in cellular signaling pathways . This inhibition can affect the formation of active transcription factors, thereby influencing gene expression .
類似化合物との比較
- Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid
- Dimethyl-7-oxabicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate
- 5-Norbornene-2-carboxylic acid
Uniqueness: 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is unique due to its oxabicycloheptane ring system, which imparts distinct chemical properties and reactivity. This structure allows for specific interactions with biological molecules, making it valuable in research and industrial applications .
特性
IUPAC Name |
7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-7(9)5-3-4-1-2-6(5)10-4/h1-2,4-6H,3H2,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZLZWREBWOZCZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC(C1C(=O)O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60390171 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24363-23-3 | |
| Record name | 7-Oxa-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60390171 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

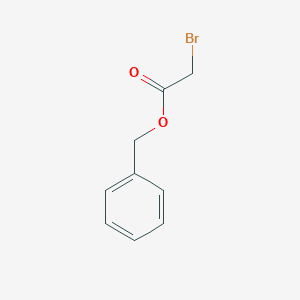
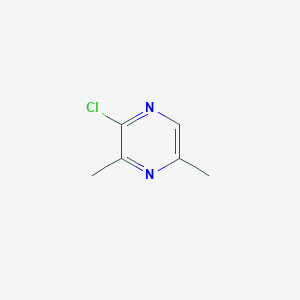
![(3S)-4-Chloro-3-[(trimethylsilyl)oxy]butanenitrile](/img/structure/B41540.png)
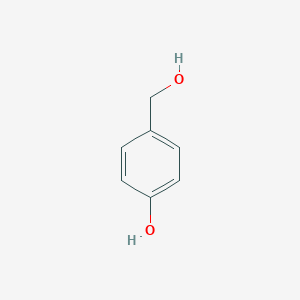

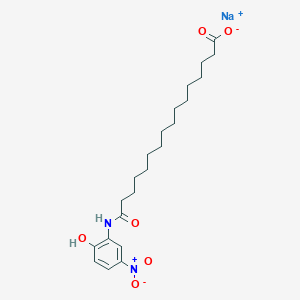
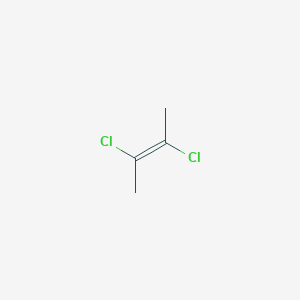
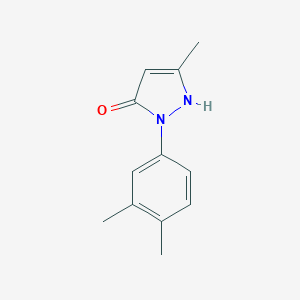
![1-[2-(Dimethylamino)-1-phenylethyl]cyclohexanol](/img/structure/B41550.png)
